(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of indole derivatives, including (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE, can be achieved through several methods. Common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE include other indole derivatives such as:
- 1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
- Indole-3-acetic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
(1-benzyl-2,3-dimethylindol-5-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-4-31(29,30)26-14-12-25(13-15-26)24(28)21-10-11-23-22(16-21)18(2)19(3)27(23)17-20-8-6-5-7-9-20/h5-11,16H,4,12-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYQQBJVEAVHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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